molecular formula C4H5Cl3 B14684685 1,1,3-Trichloro-2-methyl-1-propene CAS No. 31702-33-7

1,1,3-Trichloro-2-methyl-1-propene

Cat. No.: B14684685
CAS No.: 31702-33-7
M. Wt: 159.44 g/mol
InChI Key: GVFGURPOQVIHNM-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-2-methyl-1-propene is an organic compound with the molecular formula C4H5Cl3 and a molecular weight of 159.44 g/mol . Its CAS Registry Number is 31702-33-7 . This compound serves as a versatile reagent and synthetic intermediate in specialized organic synthesis and chemical research. A key documented application is its use in studying the kinetics and mechanisms of nucleophilic displacements in allylic systems, providing valuable insights into reaction pathways . The structural motif of this compound makes it a valuable building block for researchers developing more complex molecules. Researchers can utilize this chemical to explore novel synthetic routes and create targeted compounds for various experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,1,3-trichloro-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFGURPOQVIHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Cl)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185601
Record name 1,1,3-Trichloro-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31702-33-7
Record name 1,1,3-Trichloro-2-methyl-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031702337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trichloro-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Trichloro-2-methyl-1-propene can be synthesized through the chlorination of 2-methylpropene. The reaction involves the addition of chlorine to the double bond of 2-methylpropene under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trichloro-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound allows it to participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and water can be used for addition reactions.

    Oxidation and Reduction: Reagents like potassium permanganate and hydrogen gas are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while addition reactions can result in the formation of halogenated or hydroxylated products.

Scientific Research Applications

1,1,3-Trichloro-2-methyl-1-propene has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential use in medicinal chemistry and drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,3-trichloro-2-methyl-1-propene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of the chlorine atoms and the double bond, which make it a versatile compound for various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarities (chlorination patterns, unsaturated bonds, or methyl substitution):

2.1. 3-Chloro-2-methyl-1-propene (Methallyl Chloride)
  • CAS No.: 563-47-3
  • Formula : C₄H₇Cl
  • Molecular Weight : 90.55 g/mol
  • Key Differences :
    • Contains only one chlorine atom at position 3, compared to three in the target compound.
    • Lower molecular weight and density due to reduced chlorination.
    • Higher volatility (boiling point: ~72°C vs. ~150°C estimated for 1,1,3-Trichloro-2-methyl-1-propene).
    • Applications: Methallyl chloride is used in polymer crosslinking and pharmaceuticals, whereas the trichloro derivative is more reactive in electrophilic additions due to increased electron deficiency .
2.2. 1,2,3,3-Tetrachloro-1-propene
  • CAS No.: 20589-85-9
  • Formula : C₃H₂Cl₄
  • Molecular Weight : 179.86 g/mol
  • Key Differences :
    • Contains four chlorine atoms (positions 1, 2, 3, 3) but lacks a methyl group.
    • Similar molecular weight to the target compound but with a different substitution pattern.
    • Higher reactivity in radical-initiated reactions due to additional chlorine atoms, but lower thermal stability .
2.3. 1,1-Dichloro-1-propene
  • CAS No.: 563-54-2
  • Formula : C₃H₄Cl₂
  • Molecular Weight : 126.97 g/mol
  • Key Differences :
    • Only two chlorine atoms at position 1.
    • Lower boiling point (~85°C) and reduced toxicity compared to tri- or tetrachlorinated analogs.
    • Primarily used as a solvent, whereas the trichloro-methyl derivative is more specialized in synthetic chemistry .

Research Findings and Toxicity Considerations

  • Reactivity : The trichloro-methyl derivative exhibits greater electrophilic reactivity than methallyl chloride due to higher chlorine content, enabling selective additions in synthesis .
  • Stability : The tetrachloro analog (1,2,3,3-Tetrachloro-1-propene) is prone to decomposition under UV light, whereas the methyl group in this compound enhances steric stability .
  • Toxicity: Chlorinated propenes generally show higher toxicity than alkanes due to metabolites like epoxides.

Q & A

Q. What are the validated synthetic routes for 1,1,3-Trichloro-2-methyl-1-propene, and how can reaction conditions be optimized for yield and purity?

Synthesis of halogenated propenes often involves chlorination of propene derivatives or substitution reactions. For example, trans-1,3,3-Trichloro-1-propene (an isomer) is synthesized via nucleophilic substitution using allyl chloride and base catalysts like potassium carbonate in dichloromethane . Optimization may include:

  • Temperature control : Lower temperatures reduce side reactions like polymerization.
  • Solvent selection : Polar aprotic solvents enhance nucleophilicity.
  • Catalyst screening : Bases such as NaOH or KOH improve substitution efficiency.
    Yield monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical .

Q. What analytical methods are recommended for characterizing this compound in complex matrices?

  • GC-MS : Effective for volatile chlorinated compounds; use DB-5 or similar columns for separation .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify structural isomers and confirm chlorine positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
    Calibration standards (e.g., 1,2,3-Trichloropropane solutions) should be prepared in inert solvents like tert-butyl methyl ether to avoid degradation .

Advanced Research Questions

Q. How do structural isomers of this compound differ in reactivity and toxicity?

Isomer-specific reactivity is influenced by chlorine positioning. For example:

  • This compound : The methyl group may sterically hinder nucleophilic attacks compared to trans-1,3,3-Trichloro-1-propene .
  • Toxicity : Chlorinated propenes often exhibit hepatotoxicity and carcinogenicity. Comparative studies on 1,2,3-Trichloropropane show nephrotoxic effects in rodents, suggesting isomer-dependent metabolic pathways . In vitro assays (e.g., CYP450 inhibition studies) are recommended to elucidate metabolic differences .

Q. How can researchers resolve contradictions in toxicity data across studies?

Contradictions may arise from variations in exposure routes, species sensitivity, or analytical methods. Strategies include:

  • Meta-analysis : Pool data from PubMed, TOXCENTER, and EPA databases using standardized query strings (e.g., CAS-specific terms like "Trichloropropane" or "Allyl trichloride") .
  • Dose-response modeling : Re-analyze raw data from NTP or EPA reports to identify thresholds for adverse effects .
  • Quality scoring : Apply inclusion criteria (e.g., OECD guidelines) to exclude studies with inadequate controls .

Q. What are the critical data gaps in understanding the environmental fate of this compound?

Key gaps identified for similar compounds (e.g., 1,2,3-Trichloropropane) include:

  • Biodegradation pathways : Limited data on microbial degradation under anaerobic conditions .
  • Bioaccumulation potential : Log KowK_{ow} values for chlorinated propenes are poorly characterized; computational models like EPI Suite can predict partitioning .
  • Long-term ecotoxicity : Multigenerational studies on aquatic organisms are needed to assess endocrine disruption risks .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s stability under storage conditions?

  • Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via GC-MS and quantify breakdown products (e.g., dichloropropenes) .
  • Light sensitivity : Use amber vials to prevent photolytic dechlorination .
  • Matrix effects : Test stability in solvents (e.g., methanol) versus environmental matrices (e.g., soil extracts) .

Q. What computational tools are suitable for predicting reaction mechanisms or toxicity endpoints?

  • Quantum chemistry software (Gaussian, ORCA) : Model electrophilic addition pathways or transition states for chlorination reactions .
  • Tox21 Dashboard (EPA) : Predict acute toxicity using QSAR models trained on halogenated alkenes .
  • PubChem BioAssay : Mine high-throughput screening data for structure-activity relationships .

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